

Kinase Profiling Technologies and Panels

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Compound Focus: NI-42

Cat. No.: S537137

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Kinase profiling is typically performed using standardized commercial panels that test compounds against hundreds of kinases. The table below summarizes key platforms and studies based on the search results.

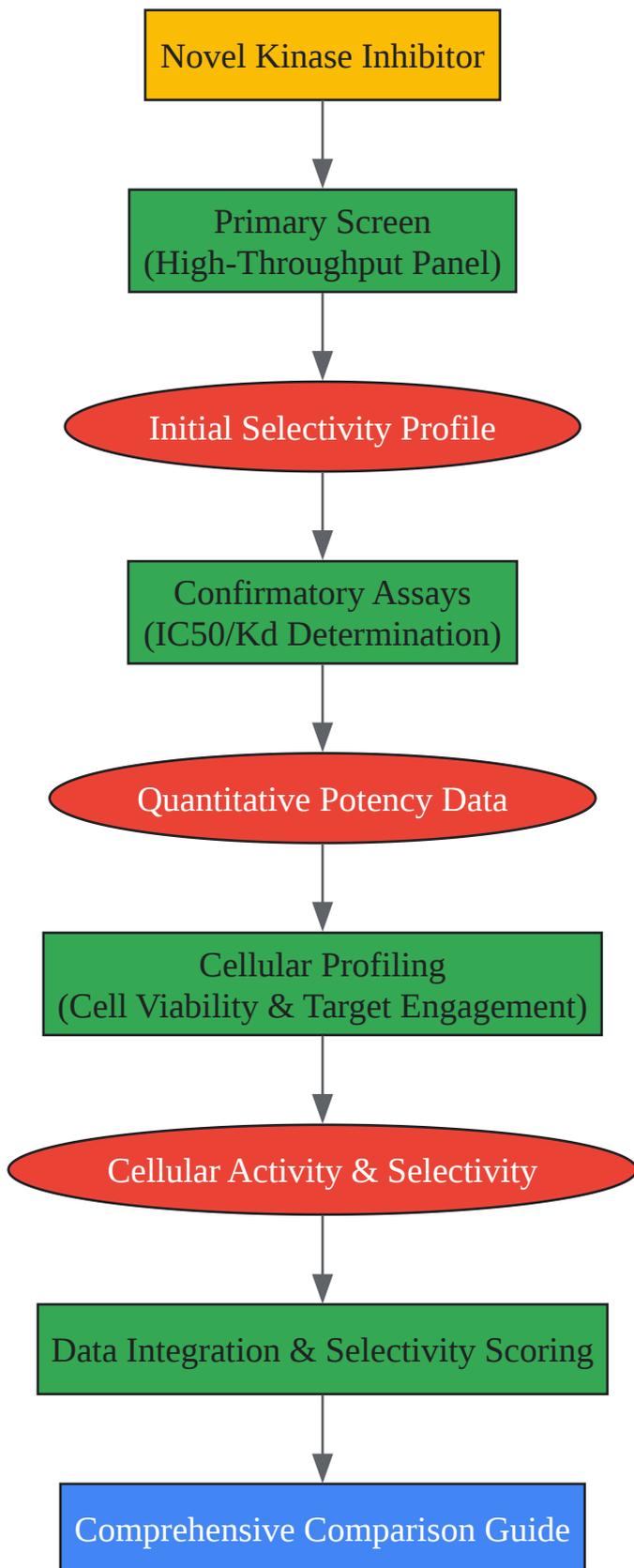
Profiling Platform / Study	Panel Size (Kinases)	Key Features / Application	Example Data Output
Ambit KinomeScan [1] [2]	300 - 450	Competition binding assay; measures dissociation constant (Kd); used for primary screening and selectivity assessment.	Kd values; % control binding
Reaction Biology "HotSpot" [2]	~300	Measures percentage inhibition of kinase activity at a specified compound concentration.	% Inhibition
Carna Biosciences [3]	255	Utilizes mobility shift (MSA) or IMAP assays; measures IC50 values for primary and secondary targets.	% Inhibition; IC50
Davis et al. Dataset [2]	439	Publicly available dataset of Kd values for 72 inhibitors against wild-type and mutant kinases.	Kd (nM)
Comparative Clinical Inhibitor Profiling [3]	255	Head-to-head biochemical profiling of FDA-approved kinase inhibitors to compare selectivity.	% Inhibition; IC50

Detailed Experimental Protocols

The core methodologies for kinase profiling involve either **binding assays** or **functional activity assays**.

- **Competition Binding Assays (e.g., Ambit KinomeScan):** This method determines a compound's affinity by measuring its ability to displace a immobilized ligand from the kinase ATP-binding site. A compound is typically tested at a single concentration (e.g., 10 μM), and binding is reported as a percentage of a DMSO control. A "hit" is often defined as a compound that shows less than a certain percentage of residual binding (e.g., <35% or <10%). For hits, a dissociation constant (K_d) is then determined [1] [2].
- **Functional Kinase Activity Assays (e.g., MSA, IMAP):** These assays measure a compound's direct effect on the kinase's catalytic activity. They are often performed at ATP concentrations near the $K_{M,ATP}$ of each kinase.
 - **Primary Screening:** Compounds are tested at a single concentration (e.g., 1 μM), and inhibition is reported as a percentage of control activity [3].
 - **IC50 Determination:** For primary targets and off-target hits, a concentration-response curve is generated using a multi-point dilution series (e.g., 10-point) to calculate the half-maximal inhibitory concentration (IC50) [3].

The following diagram illustrates the strategic workflow for profiling a novel kinase inhibitor, from initial screening to data analysis.



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Metrics for Objective Comparison in Your Guide

To objectively compare **NI-42** with other inhibitors, your guide should include the following quantitative metrics, derived from the profiling data [2] [3]:

Metric Category	Specific Metric	Definition & Interpretation
Potency	Kd or IC50 for Primary Target	Absolute potency against the intended target kinase.
	IC50/GI50 in Cell Lines	Cellular potency, often from cell viability assays (e.g., MTT, ATP-lite).
Selectivity	Standard Selectivity Score S(x)	Number of kinases inhibited at a given threshold (e.g., pKd > 7) divided by total kinases tested. A lower score is more selective [2].
	Gini Coefficient	A score from 0-1 where 1 indicates perfect selectivity (all potency is concentrated against one kinase) [2].
	Window Score (WS) & Ranking Score (RS)	Novel metrics that consider the potency difference (WS) and rank-order (RS) between the primary target and off-targets [2].
Cellular Efficacy	IC50 in Genomically Characterized Cell Lines	Links cellular sensitivity to specific genomic alterations (e.g., EGFR mutation, FGFR fusion), validating the mechanism of action and identifying potential biomarkers [3].

A Framework for Your NI-42 Guide

Since specific data for **NI-42** is unavailable, I recommend structuring your comparison guide as follows:

- **Introduction:** State the clinical or biological importance of the target kinase for **NI-42**.
- **Methodology:** Detail the profiling protocols used, referencing the established methods described above. Specify the kinase panel size and provider, assay types, and concentrations used.

- **Results and Comparison:** Present the data for **NI-42** in the tables and diagrams as you planned. Compare its profile directly against well-known, FDA-approved inhibitors for the same target (e.g., from [4] [3]). Use the selectivity metrics to make quantitative comparisons.
- **Discussion:** Interpret the data. Explain what the selectivity profile of **NI-42** suggests about its potential therapeutic window and off-target risks.

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References

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